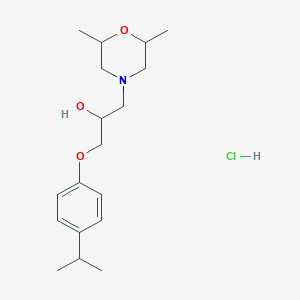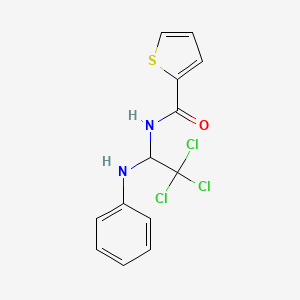![molecular formula C14H21NO2 B5112903 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product, thymol, and has been found to possess a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have neuroprotective effects. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to protect neurons against oxidative stress and to promote the growth and survival of neurons. This makes it a potentially useful compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. These effects may underlie the neuroprotective effects of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have several other interesting biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, even at relatively high doses. This makes it a potentially useful compound for in vivo studies. However, one limitation of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of research is in the elucidation of the mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol in humans, as well as its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of thymol with formaldehyde and paraformaldehyde to form 2-methoxy-4-formylphenol. This intermediate product is then reacted with methylamine and 3-methylpiperidine to produce 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. The yield of this reaction is typically around 50%, making it a relatively efficient synthesis method.
Propiedades
IUPAC Name |
2-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-4-3-7-15(9-11)10-12-5-6-13(16)14(8-12)17-2/h5-6,8,11,16H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHVGBXIAAQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((3-methylpiperidin-1-yl)methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)


![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)